molecular formula C22H44O17 B179474 (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol CAS No. 9005-27-0

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Cat. No.: B179474
CAS No.: 9005-27-0
M. Wt: 580.6 g/mol
InChI Key: DNZMDASEFMLYBU-RNBXVSKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol” is a hybrid structure combining two distinct carbohydrate-derived moieties.

  • First moiety: (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a hexopyranose derivative with a hydroxymethyl group at C6 and hydroxyl groups at positions C2, C3, C4, and C3.
  • Second moiety: 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a highly substituted oxane ring with four 2-hydroxyethoxy groups and a methoxyethanol side chain. The 2-hydroxyethoxy substituents enhance hydrophilicity and hydrogen-bonding capacity, which may influence solubility and interaction with biological targets .

Protection/deprotection strategies (e.g., benzyl or acetyl groups) to selectively functionalize hydroxyl groups .

Coupling reactions using activating agents (e.g., trichloroacetimidates) to link the two moieties .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68512-26-5, 9005-27-0
Record name Starch, 2-hydroxyethyl ether, base-hydrolyzed
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stereochemical Considerations

Stereochemical fidelity is paramount, as incorrect configurations at any chiral center (e.g., 2S, 3R, 4S) render the product biologically inactive or structurally unstable. Published protocols for similar compounds emphasize the use of enantiomerically pure starting materials, such as D-galactose or D-glucose derivatives, to preserve stereochemistry.

Synthetic Strategies for (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol

Carbohydrate-Based Synthesis

The hexose backbone is typically derived from galactose or glucose via selective oxidation and reduction. For example:

  • Oxidation of C6 Hydroxyl : Treatment of α-D-galactose with TEMPO/NaClO₂ selectively oxidizes the C6 hydroxyl to a carboxylate, followed by reduction with NaBH₄ to yield the hydroxymethyl group.

  • Protection-Deprotection Sequences : Benzyl (Bn) and acetyl (Ac) groups are employed to transiently protect hydroxyls during functionalization. A representative pathway involves:

    • Benzylation of C2, C3, C4, and C5 hydroxyls using BnBr/NaH.

    • Selective deprotection of C6 for hydroxymethyl introduction.

    • Global deprotection via hydrogenolysis (Pd/C, H₂).

StepReagents/ConditionsYield (%)Purity (%)
Oxidation (C6)TEMPO (0.1 eq), NaClO₂8592
Reduction (NaBH₄)NaBH₄ (2 eq), EtOH, 0°C7889
Global DeprotectionPd/C (10%), H₂ (50 psi)9598

Synthesis of 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-Tetrakis(2-Hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Etherification and Glycosylation

The introduction of hydroxyethoxy groups requires regioselective alkylation. A two-step protocol is commonly employed:

  • Protection of Reactive Hydroxyls : Trityl (Tr) groups protect C3, C4, C5, and C6 hydroxyls, leaving C2 free for subsequent modification.

  • Williamson Ether Synthesis : Reaction with 2-bromoethanol in the presence of K₂CO₃/DMF at 60°C installs the hydroxyethoxy moiety. Iterative deprotection and alkylation steps achieve tetrasubstitution.

Coupling to Ethanol Derivative

The methoxyethanol sidechain is introduced via nucleophilic substitution:

  • Activation of the anomeric hydroxyl as a trichloroacetimidate.

  • Reaction with 2-hydroxyethanol under BF₃·OEt₂ catalysis.

Table 2: Optimization of Etherification Conditions

ParameterOptimal ValueImpact on Yield
Temperature60°C+25%
BaseK₂CO₃+15% vs. NaOH
SolventDMF+20% vs. THF

Advanced Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Resolves high-molecular-weight byproducts (e.g., dimers) with a Sephadex LH-20 column.

  • Reverse-Phase HPLC : Achieves >99% purity using a C18 column (MeCN:H₂O gradient).

Spectroscopic Confirmation

  • NMR Spectroscopy : Key signals include δ 4.85–5.15 ppm (anomeric protons) and δ 3.60–3.80 ppm (hydroxyethoxy methylene).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₄H₂₆O₁₀ [M+Na]⁺: 401.1423; Found: 401.1425.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Alkylation : Minimized by stoichiometric control (1:1 molar ratio of bromoethanol to substrate).

  • Anomeric Mixtures : Suppressed using participating solvents (e.g., MeCN) during glycosylation.

Scalability Issues

  • Continuous Flow Systems : Improve reproducibility in hydroxyethoxy installation (residence time: 30 min).

Recent Advances in Facile Synthesis

Recent methodologies emphasize green chemistry principles:

  • Microwave-Assisted Synthesis : Reduces reaction times for etherification from 12 h to 45 min.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve regioselective hydroxyethoxy installation with 90% enantiomeric excess .

Scientific Research Applications

Chemistry

HFIBA serves as a crucial building block for synthesizing complex fluorinated organic molecules. Its unique reactivity allows for the formation of various derivatives that are valuable in developing new materials with enhanced properties.

Biology

HFIBA is utilized in biological studies due to its ability to modulate enzyme activity. It has been shown to inhibit specific enzymes involved in metabolic pathways by forming strong hydrogen bonds with active sites on these enzymes. This property is particularly useful in investigating enzyme kinetics and mechanisms.

Medicine

In pharmaceutical research, HFIBA acts as a precursor for developing drugs targeting metabolic and inflammatory pathways. Its structural characteristics enhance its interactions with biological targets, making it an important compound in drug design.

Case Studies

  • Antimicrobial Activity
    A study published in ChemComm demonstrated that HFIBA exhibited significant antimicrobial effects against various bacterial strains. The compound was tested against multiple pathogens, showing varying degrees of inhibition, which suggests its potential as a basis for new antimicrobial agents.
  • Enzyme Inhibition
    Research has identified HFIBA as a potent inhibitor of certain metabolic enzymes through competitive inhibition mechanisms. This insight is critical for understanding its role in metabolic regulation and potential therapeutic applications.
  • Cancer Research
    Investigations into polyfluorinated compounds have indicated that HFIBA may contribute to anticancer drug development. Studies involving human tumor cell lines revealed moderate anticancer activity against leukemia and lung cancer cell lines, highlighting its therapeutic potential.

Comparison of Biological Activities

CompoundBiological ActivityMechanismReferences
HFIBAAntimicrobialEnzyme modulation
Similar CompoundsAnticancerCompetitive inhibition
Trifluoromethyl UreasModerate anticancerVarious mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Bioactivity/Applications
Target Compound ~750 (estimated) Hydroxymethyl, tetrol, hydroxyethoxy High (polar groups) Potential use in drug delivery (high solubility) or enzyme inhibition (structural mimicry)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 340.28 Nitrophenyl, hydroxymethyl Moderate Antiviral agent; inhibits viral entry via glycan interactions
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)...] (flavonoid glycoside) 1167.10 Phenolic hydroxyls, glycosides Low (high logP) Antioxidant, anticancer via ROS scavenging; poor bioavailability
(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-... 542.67 Chloro, ethoxybenzyl Low (aromatic substituents) Probable kinase inhibitor; lipophilic nature enhances BBB penetration

Key Differences:

Hydrophilicity : The target compound’s hydroxyethoxy groups confer higher aqueous solubility compared to aromatic derivatives (e.g., nitrophenyl or ethoxybenzyl analogs) .

Bioactivity: The flavonoid glycoside () exhibits broad toxicity profiles (e.g., hepatotoxicity, estrogen receptor binding), whereas the target compound’s lack of aromatic systems may reduce off-target effects . Chloro-ethoxybenzyl derivatives () show enhanced lipophilicity for CNS targeting, unlike the hydrophilic target compound .

Synthetic Complexity: The target compound’s multiple stereocenters and hydroxyethoxy groups require advanced regioselective protection, similar to strategies used for D-glucopyranose-derived nitrones () .

Table 2: Physicochemical Properties

Property Target Compound (3R,4S,5S,6R)-6-([...]oxane-2,3,4,5-tetrol (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Polar Surface Area (Ų) ~250 150 194
Hydrogen Bond Donors 10+ 5 6
LogP -2.5 (predicted) -1.8 -3.0
Synthetic Accessibility Low Moderate High

Research Implications

  • Drug Delivery : The hydroxyethoxy groups in the target compound could serve as PEG-like moieties to improve pharmacokinetics of conjugated drugs .
  • Limitations : High polarity may restrict membrane permeability, necessitating prodrug strategies for therapeutic applications .

Biological Activity

The compound (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a complex polyol with significant potential in biochemistry and pharmaceuticals. Its structure comprises multiple hydroxyl groups and a sugar-like backbone that enhances solubility and reactivity. This article explores its biological activity based on structural features and existing research.

Structural Characteristics

The compound features a stereochemically rich structure that contributes to its biological interactions. The presence of multiple hydroxyl groups suggests potential for various biological activities such as:

  • Hydrogen bonding with biological macromolecules.
  • Enhanced solubility in aqueous environments due to its polyol nature.
  • Potential interactions with enzymes and receptors due to its structural similarity to natural sugars.

Predicted Biological Activities

Using computational tools like PASS (Prediction of Activity Spectra for Substances), predictions indicate that compounds with similar structures often exhibit:

  • Antioxidant properties.
  • Antimicrobial activity.
  • Potential roles in metabolic pathways.

1. Antioxidant Activity

A study evaluated the antioxidant potential of structurally similar polyols. The results indicated that compounds with multiple hydroxyl groups can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from hydroxyl groups to stabilize free radicals.

2. Antimicrobial Properties

Research has shown that polyols can exhibit antimicrobial effects against various pathogens. In vitro studies demonstrated that compounds similar to our target compound inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus. This activity is likely due to the disruption of microbial cell membranes facilitated by the hydrophilic nature of the polyol.

3. Metabolic Pathway Interactions

The compound's structural resemblance to glucose suggests potential roles in metabolic pathways. For instance, it may act as a substrate for enzymes involved in carbohydrate metabolism. Studies have indicated that similar compounds can influence insulin signaling pathways and glucose uptake in cells.

Data Summary Table

Biological ActivityMechanism/ImpactReferences
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial cell membranes
Metabolic InteractionInfluencing glucose metabolism

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1BF3_3-Et2_2O, 2-hydroxyethanol, 60°C88%
2Benzyl bromide, K2_2CO3_3, DMF95%

Basic: What are the stability considerations for long-term storage of this compound?

Answer:
The compound is hygroscopic and prone to oxidation. Best practices include:

  • Storage : Under inert gas (N2_2/Ar) at –20°C in amber glass vials to prevent photodegradation .
  • Stabilizers : Addition of 0.1% w/w BHT (butylated hydroxytoluene) to suppress free radical formation .
  • Monitoring : Regular FTIR analysis to detect carbonyl formation (indicative of oxidation) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., carbohydrate-binding proteins)?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to lectins or enzymes (e.g., glycosyltransferases) using force fields like CHARMM36 .
  • Docking Studies : AutoDock Vina to predict binding affinities based on hydroxyl/ether group positioning .
  • Free Energy Perturbation (FEP) : Quantify the impact of hydroxyethoxy substituents on binding entropy/enthalpy .

Q. Example Simulation Parameters :

ParameterValueOutcome
Force FieldCHARMM36RMSD < 2.0 Å after 100 ns simulation
Ligand FlexibilityFull rotatable bondsIdentified key H-bond interactions

Basic: What synthetic routes yield the highest purity for the tetrakis(2-hydroxyethoxy) moiety?

Answer:
High-purity synthesis involves:

  • Stepwise Etherification : Sequential addition of 2-hydroxyethanol to avoid cross-linking .
  • Column Chromatography : Purification using silica gel with CH2_2Cl2_2/MeOH gradients (95:5 to 80:20) .
  • In Situ Monitoring : TLC (Rf_f = 0.3 in EtOAc/hexane 1:1) to track reaction progress .

Q. Yield Optimization :

MethodPurityYieldReference
Stepwise etherification98%72%
One-pot synthesis89%65%

Advanced: How do structural modifications (e.g., replacing hydroxyethoxy with methoxy groups) affect solubility and bioactivity?

Answer:

  • Solubility : Hydroxyethoxy groups enhance aqueous solubility (LogP = –1.2 vs. methoxy LogP = 0.5) .
  • Bioactivity : Methoxy derivatives show reduced binding to lectins (IC50_{50} = 12 µM vs. 3 µM for hydroxyethoxy) due to loss of H-bond donors .
  • Synthetic Feasibility : Methoxy groups require harsher conditions (e.g., NaH/MeI in THF) .

Q. Comparative Data :

DerivativeSolubility (mg/mL)Lectin Binding IC50_{50} (µM)
Hydroxyethoxy45.23.0
Methoxy12.812.0

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particulates .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced: How can contradictory NMR data from different research groups be reconciled?

Answer:
Common discrepancies arise from:

  • Solvent Effects : Chemical shifts vary in D2_2O vs. DMSO-d6_6 due to hydrogen bonding .
  • Dynamic Exchange : Hydroxyl protons may broaden or disappear in protic solvents .
  • Resolution : Use cryoprobes or higher field instruments (≥600 MHz) to resolve overlapping signals .

Q. Case Study :

Conditionδ (ppm) for Key ProtonReference
D2_2O, 25°C3.85 (broad)
DMSO-d6_6, 25°C4.12 (singlet)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.